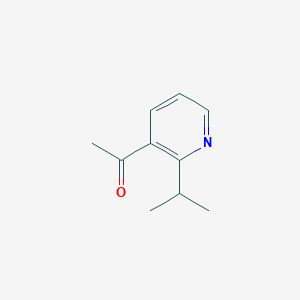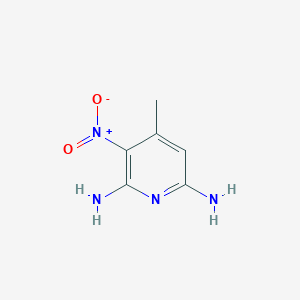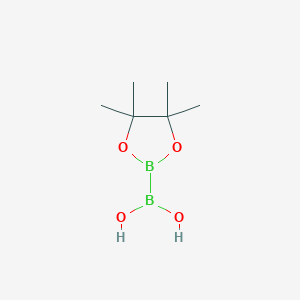
(3,5,5-Trimethylhexyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5,5-Trimethylhexyl)hydrazine is a specialized chemical compound known for its unique structural features and potential applications across various scientific and industrial domains. This compound is a derivative of hydrazine, characterized by the presence of a (3,5,5-trimethylhexyl) group attached to the hydrazine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,5,5-Trimethylhexyl)hydrazine typically involves the reaction of (3,5,5-trimethylhexyl)amine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: (3,5,5-Trimethylhexyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Simpler hydrazine derivatives.
Substitution: Substituted hydrazine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
(3,5,5-Trimethylhexyl)hydrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3,5,5-Trimethylhexyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with biological molecules, affecting their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(3,5,5-Trimethylhexyl)amine: A precursor in the synthesis of (3,5,5-Trimethylhexyl)hydrazine.
Hydrazine: The parent compound of this compound.
Other Alkylhydrazines: Compounds with similar structures but different alkyl groups.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and physical properties. Its trimethylhexyl group provides steric hindrance and hydrophobic characteristics, influencing its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
887591-78-8 |
|---|---|
Molekularformel |
C9H22N2 |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
3,5,5-trimethylhexylhydrazine |
InChI |
InChI=1S/C9H22N2/c1-8(5-6-11-10)7-9(2,3)4/h8,11H,5-7,10H2,1-4H3 |
InChI-Schlüssel |
ZDMDEKIBYAVUOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCNN)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate](/img/structure/B11917526.png)




![7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11917542.png)


